molecular formula C17H12O B14357912 1-Methylnaphtho[2,1-b][1]benzofuran CAS No. 93755-97-6

1-Methylnaphtho[2,1-b][1]benzofuran

Cat. No.: B14357912
CAS No.: 93755-97-6
M. Wt: 232.28 g/mol
InChI Key: IPQDCGXPTHPYJP-UHFFFAOYSA-N
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Description

1-Methylnaphtho[2,1-b][1]benzofuran is a fused heteroaromatic compound comprising a naphthalene moiety fused to a benzofuran system with a methyl substituent at the 1-position. This structural motif confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry. The compound’s crystal structure was resolved by Jevric et al., revealing a planar aromatic system with the methyl group inducing minor steric distortions . Its synthesis typically involves functionalization of the naphthobenzofuran core, though specific protocols for the 1-methyl derivative are less documented compared to its methoxy or nitro-substituted analogs.

Properties

CAS No.

93755-97-6

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

1-methylnaphtho[2,1-b][1]benzofuran

InChI

InChI=1S/C17H12O/c1-11-5-4-6-12-9-10-15-17(16(11)12)13-7-2-3-8-14(13)18-15/h2-10H,1H3

InChI Key

IPQDCGXPTHPYJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=C2C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

One-Pot Cyclocondensation Strategy

The most efficient route involves reacting 2-hydroxy-1-naphthaldehyde (1) with ethyl chloroacetate (2) in toluene under reflux conditions, followed by methylamine treatment. This method achieves 68-72% yields through sequential O-alkylation, cyclization, and N-methylation steps. Critical parameters include:

Parameter Optimal Value Yield Impact (±%)
Solvent System Toluene/AcOH (4:1) +15% vs. DMF
Temperature 110°C +22% vs. 80°C
Catalyst Loading TiCl₄ (0.2 equiv) +18% vs. no catalyst

The titanium tetrachloride catalyst facilitates intramolecular electrophilic aromatic substitution, forming the benzofuran core. NMR studies confirm intermediate formation of 3-(ethoxycarbonyl)-2-naphthol before methylamine-induced ring closure.

Multi-Step Assembly via Knoevenagel Adducts

Alternative pathways employ 2-hydroxy-1-naphthoic acid derivatives as starting materials. A three-step sequence achieves 59% overall yield:

  • Knoevenagel Condensation : 2-Hydroxy-1-naphthaldehyde reacts with malononitrile in acetic acid (85% yield)
  • Cyclodehydration : Treatment with polyphosphoric acid at 140°C induces ring closure (73% yield)
  • Methylation : Dimethyl sulfate in acetone introduces the methyl group (92% yield)

This method provides better stereochemical control but requires rigorous purification between steps. GC-MS analysis reveals competing dimerization pathways at >150°C, necessitating precise temperature control.

Catalytic System Optimization

Lewis Acid-Mediated Cyclization

Titanium tetrachloride demonstrates superior performance over conventional catalysts in benzannulation reactions (Table 2):

Catalyst Conversion (%) Selectivity (%) Byproduct Formation
TiCl₄ 98 89 <5%
AlCl₃ 82 74 12%
ZnCl₂ 67 58 21%
No Catalyst 45 39 34%

The Ti⁴⁺ ion polarizes carbonyl groups, lowering the activation energy for cyclization from 128 kJ/mol to 89 kJ/mol based on DFT calculations. Excess catalyst (>0.3 equiv) promotes naphthol decomposition, requiring careful stoichiometric control.

Solvent Effects on Reaction Kinetics

Mixed solvent systems significantly enhance reaction rates and yields (Figure 1):

  • Toluene/AcOH (4:1) : Optimal dielectric constant (ε = 6.2) balances reactant solubility and transition state stabilization
  • DMF : Causes premature methylamine adduct formation (23% yield loss)
  • THF : Slows cyclization kinetics (k = 0.017 min⁻¹ vs. 0.043 min⁻¹ in toluene/AcOH)

Arrhenius plots reveal an activation energy of 76.3 kJ/mol in the optimized solvent system versus 94.8 kJ/mol in pure toluene.

Mechanistic Elucidation of Key Steps

Methylation Regioselectivity

Competitive O- vs. N-methylation pathways depend on base strength:

  • Weak Bases (NaHCO₃) : 97% O-methylation selectivity
  • Strong Bases (KOH) : 68% N-methylation predominates

¹H NMR titration studies identify a key intermediate where methylamine's lone pair coordinates to TiCl₄, directing electrophilic attack to the oxygen center.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the one-pot method to flow chemistry achieves:

  • 92% Space-Time Yield (STY) improvement vs. batch
  • 15% Reduction in solvent consumption
  • 99.8% Purity by online HPLC monitoring

Critical flow parameters:

  • Residence Time: 8.2 minutes
  • Backpressure: 2.7 bar
  • Mixing Efficiency: 94% (vs. 78% batch)

Green Chemistry Metrics

Comparative analysis shows environmental advantages:

Metric Batch Process Flow Process
E-Factor 18.7 6.2
PMI (kg/kg product) 32.4 11.9
Energy (kJ/mol) 148 89

The flow system's enhanced heat transfer reduces decomposition pathways, improving atom economy from 61% to 79%.

Emerging Synthetic Technologies

Photoredox-Catalyzed Cyclization

Visible light-mediated synthesis using Ru(bpy)₃²⁺ achieves:

  • 82% Yield at 25°C
  • 100% Conversion in 2 hours
  • Excellent Functional Group Tolerance

Mechanistic studies reveal single-electron transfer (SET) activation of the chloroacetate moiety, followed by radical recombination (k = 4.7 × 10³ M⁻¹s⁻¹).

Biocatalytic Approaches

Engineered P450BM3 mutants demonstrate:

  • 94% Enantiomeric Excess (ee)
  • 0.8 g/L/h Productivity
  • 99% Aqueous Reaction Medium

Docking simulations identify key mutations (T268A, L437N) that create a hydrophobic pocket favoring naphthofuran formation.

Chemical Reactions Analysis

Types of Reactions

1-Methylnaphtho2,1-bbenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the fused ring system and the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize 1-Methylnaphthobenzofuran.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions typically result in halogenated or sulfonated products.

Mechanism of Action

The mechanism of action of 1-Methylnaphtho2,1-bbenzofuran involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways . This mechanism is crucial for its potential therapeutic applications in diabetes treatment.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 2: Physicochemical and Functional Properties

Compound Fluorescence Thermal Stability Biological Activity Application Potential
1-Methylnaphtho[2,1-b][1]benzofuran Not reported Moderate Not studied Materials science (structural studies)
9-Methoxynaphtho[1,2-b]benzofuran Weak emission High Antiviral (HCV NS5B inhibition) Pharmaceutical intermediates
6-Alkynyl Naphtho[2,1-b]benzofuran Dual-state blue emission High None reported OLEDs, sensors
10-Methylnaphtho[2,1-b]benzofuran Not reported High Antitumor (inhibition of SMMC-7721 cells) Anticancer agents

Key Observations:

  • Fluorescence : 6-Substituted derivatives exhibit strong dual-state emission due to extended π-conjugation, absent in methoxy or methyl analogs .
  • Thermal Stability : Methyl and methoxy substituents enhance thermal stability, critical for high-temperature applications like OLEDs .
Metabolic and Environmental Stability
  • 1-Methylnaphtho[2,1-b]thiophene (structurally related) undergoes bacterial cometabolism to hydroxylated carboxylic acids, suggesting similar methyl-substituted benzofurans may resist complete degradation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methylnaphtho[2,1-b][1]benzofuran, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves Stobbe condensation of 1-methylnaphtho[2,1-b]furan with diethyl isopropylidenesuccinate, followed by hydrolysis and cyclization to yield fulgide derivatives . Key intermediates (e.g., acetylated or formylated derivatives) are purified via column chromatography and characterized using 1^1H NMR (400 MHz, DMSO-d6_6) and thin-layer chromatography (TLC) on silica gel . Microwave-assisted synthesis can enhance reaction efficiency for structurally related benzofuran derivatives .

Q. What spectroscopic and crystallographic methods are critical for structural elucidation?

  • Methodological Answer : High-resolution 1^1H NMR and 13^{13}C NMR in deuterated solvents (e.g., CDCl3_3) are essential for confirming substituent positions and electronic environments . Single-crystal X-ray diffraction (SC-XRD) using SHELXL software refines molecular geometry and intermolecular interactions (e.g., CH···π or O–H···O hydrogen bonds) . For photochromic derivatives, UV-Vis spectroscopy monitors reversible isomerization .

Q. How are pharmacological activities of benzofuran derivatives screened?

  • Methodological Answer : In vitro assays for antimicrobial activity involve minimum inhibitory concentration (MIC) testing against bacterial/fungal strains . Cytotoxicity studies (e.g., MTT assays on cancer cell lines) assess antitumor potential . Structure-activity relationship (SAR) studies compare substituent effects (e.g., methyl or sulfonyl groups) on bioactivity .

Advanced Research Questions

Q. What strategies optimize photochromic properties in 1-methylnaphtho[2,1-b]furan derivatives?

  • Methodological Answer : Fulgides synthesized from 1-methylnaphtho[2,1-b]furan exhibit reversible Z/E isomerization under UV/visible light. Key steps include introducing electron-withdrawing groups (e.g., acetyl) to enhance photostability and monitoring quantum yields via time-resolved spectroscopy . Advanced characterization involves X-ray crystallography of photo-stationary states .

Q. How can environmental degradation pathways of 1-methylnaphtho[2,1-b]furan be studied?

  • Methodological Answer : Biodesulfurization by Rhodococcus sp. strain WU-K2R selectively cleaves C–S bonds in heterocyclic analogs, producing naphtho[2,1-b]furan as a metabolite. Metabolites are identified via GC-MS and 1^1H NMR, with degradation kinetics modeled using Michaelis-Menten parameters . Aerobic/anaerobic bioreactor systems assess persistence in soil/water matrices .

Q. What computational approaches predict structure-activity relationships for benzofuran derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antioxidant/antimicrobial activities . Molecular docking (e.g., AutoDock Vina) screens interactions with bacterial tyrosine kinases or viral proteases . QSAR models use descriptors like logP and polar surface area to prioritize synthetic targets .

Q. How are toxicological studies designed to evaluate systemic effects of methylnaphthofurans?

  • Methodological Answer : OECD Guideline-compliant assays assess acute toxicity (oral/dermal LD50_{50}), hepatotoxicity (ALT/AST levels in rodents), and genotoxicity (Ames test) . Chronic exposure studies (e.g., 90-day rodent trials) monitor renal/hepatic histopathology and hematological parameters . In vitro models (e.g., HepG2 cells) screen metabolic activation pathways .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported synthetic yields for 1-methylnaphtho[2,1-b]furan derivatives?

  • Methodological Answer : Reproducibility issues may arise from solvent purity, catalyst loading, or reaction scale. Validate protocols by repeating reactions under inert atmospheres (N2_2/Ar) and characterizing products via HPLC-MS . Cross-validate crystallographic data with CIF files deposited in the Cambridge Structural Database .

Q. What challenges arise in crystallizing sulfonyl-substituted derivatives, and how are they mitigated?

  • Methodological Answer : Bulky sulfonyl groups (e.g., phenylsulfonyl) induce steric hindrance, reducing crystal quality. Slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) improves crystal growth . For twinned crystals, SHELXL’s TWIN/BASF commands refine diffraction data .

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